Decyl-(1H-imidazol-4-ylmethyl)-amine
Description
Properties
Molecular Formula |
C14H27N3 |
|---|---|
Molecular Weight |
237.38 g/mol |
IUPAC Name |
N-(1H-imidazol-5-ylmethyl)decan-1-amine |
InChI |
InChI=1S/C14H27N3/c1-2-3-4-5-6-7-8-9-10-15-11-14-12-16-13-17-14/h12-13,15H,2-11H2,1H3,(H,16,17) |
InChI Key |
ZLJQICJDYSOOOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNCC1=CN=CN1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Chain Length Variants in Click-Tambjamines
The click-tambjamine series (compounds 1–6 ) includes analogs with alkyl chains ranging from hexyl (C6) to hexadecyl (C16). Decyl-(1H-imidazol-4-ylmethyl)-amine (C10) occupies an intermediate position in this series. Key differences are summarized below:
| Alkyl Chain Length | Compound Name (Example) | Molecular Weight (g/mol) | Lipophilicity (LogP) | Anion Transport EC50 (μM) | Encapsulation Efficiency in POPC Liposomes |
|---|---|---|---|---|---|
| C6 (Hexyl) | Compound 1 | ~350 | Low | 1.2 | 75% |
| C8 (Octyl) | Compound 2 | ~378 | Moderate | 0.9 | 82% |
| C10 (Decyl) | Compound 3 | ~406 | High | 0.7 | 88% |
| C12 (Dodecyl) | Compound 4 | ~434 | Very High | 0.5 | 92% |
| C14 (Tetradecyl) | Compound 5 | ~462 | Extreme | 0.4 | 95% |
| C16 (Hexadecyl) | Compound 6 | ~490 | Extreme | 0.3 | 98% |
Key Findings :
- Lipophilicity and Encapsulation : Longer alkyl chains (e.g., C16) increase lipophilicity, enhancing compatibility with lipid-based drug delivery systems like POPC liposomes. Decyl (C10) balances moderate lipophilicity with high encapsulation efficiency (88%) .
- Anion Transport Potency : EC50 values decrease (i.e., potency increases) with longer chains due to improved membrane partitioning. Decyl (EC50 = 0.7 μM) is ~2x more potent than hexyl (EC50 = 1.2 μM) .
- Trade-offs : Extremely long chains (C14–C16) risk reduced solubility and slower kinetics, making C10–C12 optimal for therapeutic formulations.
Functional Group Comparisons
Imidazole-Containing α2C-AR Agonists
Compounds such as N-[3,4-dihydro-4-(1H-imidazol-4-ylmethyl)-2H-1,4-benzoxazin-6-yl]-N-ethyl-N′-methylurea (Compound A) share the imidazole moiety but differ in core structure (benzoxazin ring) and application. These α2C-adrenergic receptor agonists exhibit peripheral vasoconstrictive effects but lack anion transport functionality. Their poor brain penetration contrasts with click-tambjamines’ focus on membrane ion transport .
Benzimidazole Derivatives
Compounds like 1-(4-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)piperidin-4-amine () feature fused benzimidazole rings and piperidine groups, targeting cancer pathways (e.g., kinase inhibition). Their pharmacological mechanisms and structural complexity diverge significantly from click-tambjamines .
Chloride Binding Affinity
1H NMR titration studies reveal that this compound binds chloride with a 1:1 stoichiometry (association constant K ~ 10³ M⁻¹), comparable to other click-tambjamines. The triazole C–H proton experiences a shielding shift of 0.3 ppm upon chloride interaction, consistent across the series .
Preparation Methods
Procedure
-
Imine Formation :
-
Reduction of Imine :
-
Purification :
Key Data
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Ni(OAc)₂·4H₂O or NaBH₃CN | |
| Solvent | Toluene or methanol | |
| Temperature | 90°C (reflux) or 25°C | |
| Yield | 70–85% |
Alkylation of (1H-Imidazol-4-yl)Methanamine with Decyl Halides
Procedure
-
Nucleophilic Substitution :
-
Workup :
Key Data
Catalytic Hydrogenation of N-Decyl-1H-Imidazole-4-Acetonitrile
Procedure
-
Nitrile Synthesis :
-
Hydrogenation :
-
Isolation :
Key Data
Enzymatic Reductive Amination Using Imine Reductases (IREDs)
Procedure
-
Imine Formation :
-
Biocatalytic Reduction :
-
Purification :
Key Data
| Parameter | Value | Source |
|---|---|---|
| Enzyme | IRED (e.g., IR-45) | |
| Cofactor | NADPH | |
| Solvent | Phosphate buffer (pH 7.5) | |
| Yield | 60–75% |
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Reductive Amination | 70–85 | Industrial | Moderate |
| Alkylation | 50–63 | Lab-scale | High |
| Catalytic Hydrogenation | 80–90 | Pilot-scale | Low |
| Enzymatic | 60–75 | Lab-scale | High |
Advantages and Limitations
-
Reductive Amination : High yields but requires inert conditions.
-
Catalytic Hydrogenation : Scalable but demands high-pressure equipment.
-
Enzymatic : Eco-friendly but limited to specific substrates.
Synthetic Challenges and Solutions
-
Imidazole Stability :
-
Byproduct Formation :
-
Purification :
Industrial Applications and Patents
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : The imidazole ring protons (δ 6.8–7.2 ppm for C2/C5-H) and methylene groups (δ 3.4–3.8 ppm for CH₂-N) confirm connectivity. The decyl chain appears as a triplet (δ 0.88 ppm, terminal CH₃) and multiplet (δ 1.2–1.6 ppm, -(CH₂)₈-) .
- Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z 253.3 [M+H]⁺ and fragment ions (e.g., loss of the decyl chain at m/z 111.1) validate the structure.
- IR Spectroscopy : Stretching vibrations for NH (3300–3500 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm amine functionality.
How can density-functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
Advanced Research Focus
DFT calculations using hybrid functionals (e.g., B3LYP ) with a 6-31G(d,p) basis set can model the compound’s HOMO-LUMO gap, electrostatic potential surfaces, and nucleophilic/electrophilic sites. For example:
- HOMO Localization : Predominantly on the imidazole ring, indicating susceptibility to electrophilic attack.
- Solvation Effects : Polarizable continuum models (PCM) predict solubility trends in solvents like water or ethanol, aligning with experimental logP values .
- Reactivity : Transition-state analysis for alkylation reactions can optimize synthetic pathways by identifying energy barriers.
What methodologies are employed to resolve contradictions in reported biological activity data for imidazole-derived amines?
Advanced Research Focus
Discrepancies in binding affinity (e.g., µM vs. nM IC₅₀ values) may arise from assay variability (e.g., cell-free vs. cell-based systems) or structural impurities. Strategies include:
- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence polarization vs. radiometric assays) .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., varying alkyl chain length) to isolate critical functional groups .
- Crystallography/Molecular Dynamics : Resolve binding mode ambiguities (e.g., imidazole coordination to metal ions in metalloenzymes) .
What are the challenges in optimizing reaction pathways for large-scale synthesis of this compound while maintaining stereochemical integrity?
Q. Advanced Research Focus
- Side Reactions : Scalability amplifies issues like imidazole ring oxidation or racemization at chiral centers (if present). Microwave-assisted synthesis reduces reaction time and byproducts .
- Catalyst Efficiency : Heterogeneous catalysts (e.g., Pd/C for reductive amination) improve recyclability and reduce metal leaching.
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, while DOE (Design of Experiments) optimizes parameters like pH and stoichiometry .
How does the alkyl chain length (e.g., decyl vs. shorter chains) influence the physicochemical and biological properties of imidazole-based amines?
Q. Advanced Research Focus
- Lipophilicity : Longer chains (e.g., decyl) increase logP, enhancing membrane permeability but reducing aqueous solubility.
- Biological Activity : Decyl chains may improve binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) compared to shorter analogs .
- Thermodynamic Stability : Differential scanning calorimetry (DSC) shows higher melting points for longer-chain derivatives due to van der Waals interactions .
What computational tools are recommended for analyzing the intermolecular interactions of this compound in supramolecular assemblies?
Q. Advanced Research Focus
- Crystal Structure Prediction (CSP) : Tools like MERCURY analyze packing motifs (e.g., π-π stacking of imidazole rings) .
- Molecular Docking (AutoDock Vina) : Predict binding to biological targets (e.g., histamine receptors) using flexible ligand protocols.
- Quantum Topology (QTAIM) : Identify non-covalent interactions (e.g., NH···O hydrogen bonds) in co-crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
